molecular formula C6H11Cl2O3P B14627119 Diethyl (2,2-dichloroethenyl)phosphonate CAS No. 54557-45-8

Diethyl (2,2-dichloroethenyl)phosphonate

Cat. No.: B14627119
CAS No.: 54557-45-8
M. Wt: 233.03 g/mol
InChI Key: WVOPGFJPXTWOLC-UHFFFAOYSA-N
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Description

Diethyl (2,2-dichloroethenyl)phosphonate (CAS 72-00-4) is an organophosphorus compound of significant interest in chemical research and development. It functions as a versatile synthetic intermediate and building block for the preparation of more complex molecules. Its structure is closely related to the well-known insecticide Dichlorvos (DDVP), which is an acetylcholinesterase inhibitor . Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibitors are studied in various contexts . This structural similarity makes this compound a valuable precursor for synthesizing analogs for investigative purposes. Researchers utilize this compound in the development of novel organophosphorus ligands, functionalized polymers, and potential bioactive agents. Its physicochemical properties, including a density of 1.331 g/cm³ and a molecular formula of C6H11Cl2O4P, make it suitable for various experimental applications . As with all compounds of this class, appropriate safety precautions must be observed. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

54557-45-8

Molecular Formula

C6H11Cl2O3P

Molecular Weight

233.03 g/mol

IUPAC Name

1,1-dichloro-2-diethoxyphosphorylethene

InChI

InChI=1S/C6H11Cl2O3P/c1-3-10-12(9,11-4-2)5-6(7)8/h5H,3-4H2,1-2H3

InChI Key

WVOPGFJPXTWOLC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=C(Cl)Cl)OCC

Origin of Product

United States

Preparation Methods

The synthesis of diethyl (2,2-dichloroethenyl)phosphonate typically involves the reaction of diethyl phosphite with 1,1-dichloroethylene under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Diethyl (2,2-dichloroethenyl)phosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include phosphonic acids, phosphonates, and other organophosphorus compounds .

Mechanism of Action

The mechanism of action of diethyl (2,2-dichloroethenyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs and Substitution Effects

Diethyl (Dichloromethyl)phosphonate (CAS 3167-62-2)
  • Structure : Contains a dichloromethyl group instead of dichloroethenyl.
  • Synthesis : Prepared via reactions involving dichloroacetylene or halogenated precursors under controlled conditions .
  • Application : Used in the synthesis of alkynes (e.g., 4-methoxyphenylacetylene) through elimination reactions .
  • Key Difference : The dichloromethyl group facilitates nucleophilic substitution, whereas the dichloroethenyl group in the target compound enables conjugate addition or cycloaddition pathways .
Diethyl (2-Chloroethyl)phosphonate (CAS 10419-79-1)
  • Structure : Features a 2-chloroethyl chain.
  • Properties : Density = 1.1570 g/cm³ at 20°C; molecular formula = C₆H₁₄ClO₃P .
  • Reactivity : The chloroethyl group undergoes nucleophilic displacement or elimination, contrasting with the conjugated system of the dichloroethenyl variant .
Dichlorvos (2,2-Dichloroethenyl Dimethyl Phosphate)
  • Structure : A phosphate ester with a 2,2-dichloroethenyl group.
  • Stability : Thermally labile; decomposes to chloral and dimethyl phosphonate under GC conditions .
  • Comparison : Dichlorvos shares the dichloroethenyl motif but differs in the central phosphorus moiety (phosphate vs. phosphonate), leading to distinct hydrolytic and thermal stability profiles .

Physicochemical Properties

Compound logP PSA (Ų) Molecular Weight Key Feature
Diethyl (2,2-dichloroethenyl)phosphonate ~4.42* 45.34 ~256.5 (calc.) High lipophilicity, electrophilic ethenyl
Diethyl (2-chloroethyl)phosphonate N/A 45.34 200.60 Chloroethyl chain
Dichlorvos 1.28 63.19 220.98 Phosphate ester, thermal lability

*Estimated from analog data in .

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